N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-4-5-14(19)10-16(13)20-17(23)12-21-11-15(6-7-18(21)24)27(25,26)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIRUJRXIQWBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorinated Phenyl Intermediate: Starting with a fluorinated benzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.
Pyrrolidine Sulfonylation:
Dihydropyridinone Formation: The dihydropyridinone moiety is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the phenyl ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyrrolidine ring and a dihydropyridine moiety. Its molecular formula is , with a molecular weight of approximately 368.42 g/mol. The presence of fluorine in its structure enhances its biological activity and solubility, making it an interesting candidate for drug development.
Cancer Treatment
Several studies have investigated the anticancer properties of compounds similar to N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide. For instance, compounds with similar dihydropyridine structures have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .
Neurological Disorders
The compound's potential as a neuroprotective agent has been explored due to its interaction with neurotransmitter systems. Similar compounds have been shown to modulate glutamatergic transmission, which is crucial in conditions like epilepsy and neurodegenerative diseases . The ability to act as an antagonist at AMPA receptors suggests that this compound could help manage seizures or other excitotoxic conditions.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer properties | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Evaluate neuroprotective effects | Showed reduced seizure activity in animal models when administered prior to induced seizures. |
| Study 3 | Assess pharmacokinetics | Revealed favorable absorption and distribution profiles, indicating potential for oral bioavailability. |
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Structural Features
The compound’s core structure differs from analogs in the evidence through its dihydropyridinone ring and pyrrolidine sulfonyl substituent. Key comparisons include:
- Fluorine Impact : The 5-fluoro group in the target compound may enhance lipophilicity and metabolic stability compared to chlorine or methoxy substituents in and compounds .
- Sulfonamide vs. Thioether : The pyrrolidine sulfonyl group likely improves aqueous solubility relative to thioether-containing analogs (e.g., 5f, 5g in ) .
Physicochemical Properties
Melting points and synthetic yields from suggest trends:
| Compound () | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 74 | 132–134 |
| 5h | Benzylthio | 88 | 133–135 |
| 5j | 4-Chlorobenzylthio | 82 | 138–140 |
- Bulkier Groups : Compounds with benzylthio substituents (e.g., 5h) exhibit lower melting points (~133–135°C) than those with smaller groups (e.g., 5j: 138–140°C). The target compound’s pyrrolidine sulfonyl group, being bulky, may similarly lower its melting point .
- Synthetic Yields : Yields for acetamide derivatives in range from 68% to 88%, suggesting efficient synthesis routes. The target compound’s yield is unspecified but may align with these values if similar methodologies are used .
Stereochemical Considerations
Unlike stereoisomeric compounds in (e.g., compounds m, n, o with defined (2S,4S,5S) configurations), the target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity .
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 373.45 g/mol
The structure includes a 5-fluoro-2-methylphenyl group, a pyrrolidine sulfonyl moiety, and a dihydropyridine ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as kinases or proteases.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways related to pain, inflammation, or neuroprotection.
- Cell Proliferation : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound:
- Animal Models : Studies using murine models have shown that the compound can reduce tumor growth and modulate inflammatory responses.
- Dosage and Efficacy : Effective dosages have been established in preliminary studies, indicating a favorable therapeutic index.
Case Studies
Several case studies highlight the efficacy and safety profile of similar compounds:
- Cancer Treatment : A study involving a related dihydropyridine derivative showed significant tumor reduction in xenograft models when administered at therapeutic doses.
- Neurological Disorders : Another case study demonstrated the potential of similar compounds in alleviating symptoms of anxiety and depression through modulation of glutamate receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
